5-Ethoxy-2-mesylpyridine
Description
5-Ethoxy-2-mesylpyridine is a pyridine derivative featuring an ethoxy group (-OCH₂CH₃) at the 5-position and a mesyl (methanesulfonyl, -SO₂CH₃) group at the 2-position. This compound is of interest in organic synthesis due to the electron-withdrawing mesyl group, which enhances reactivity in substitution reactions, and the ethoxy group, which may influence solubility and steric interactions.
Properties
CAS No. |
1003712-05-7 |
|---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
5-ethoxy-2-methylsulfonylpyridine |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-7-4-5-8(9-6-7)13(2,10)11/h4-6H,3H2,1-2H3 |
InChI Key |
XSYGVFORXBZJIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-mesylpyridine typically involves the introduction of the ethoxy and mesyl groups onto the pyridine ring. One common method is the reaction of 5-ethoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of 5-Ethoxy-2-mesylpyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-mesylpyridine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The mesyl group can be reduced to a methyl group under specific conditions.
Substitution: The mesyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products include 5-ethoxy-2-pyridinecarboxaldehyde or 5-ethoxy-2-pyridinecarboxylic acid.
Reduction: The major product is 5-ethoxy-2-methylpyridine.
Substitution: Products vary depending on the nucleophile used, such as 5-ethoxy-2-aminopyridine or 5-ethoxy-2-thiopyridine.
Scientific Research Applications
5-Ethoxy-2-mesylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-mesylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and mesyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Utility : Compounds with electron-withdrawing groups (e.g., mesyl, chloro) are preferred for functionalization, while electron-donating groups (e.g., methoxy, ethyl) limit reactivity .
- Gaps in Data : Direct experimental data on 5-Ethoxy-2-mesylpyridine’s toxicity or spectroscopic properties are absent in the provided evidence; comparisons rely on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
